molecular formula C16H21NO4 B1438041 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid CAS No. 317355-21-8

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid

Cat. No.: B1438041
CAS No.: 317355-21-8
M. Wt: 291.34 g/mol
InChI Key: DZIBTUILRRHUTI-UHFFFAOYSA-N
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Description

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is an organic compound with the molecular formula C16H21NO4 It is a derivative of benzoic acid, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests that future research could focus on optimizing the structure of this compound to improve its efficacy in PROTAC development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment to Benzoic Acid: The final step involves coupling the pyrrolidine derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the pyrrolidine ring.

    Substitution: Substituted benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
  • 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
  • N-Butoxycarbonyl-pyrrolidine-2-boronic acid

Uniqueness

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides stability and selectivity in reactions, while the pyrrolidine ring offers a versatile scaffold for further functionalization.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-5-8-13(17)11-6-4-7-12(10-11)14(18)19/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIBTUILRRHUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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